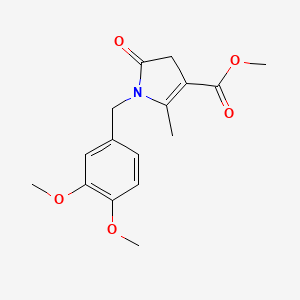

methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

説明

Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a structurally complex pyrrole derivative characterized by a 4,5-dihydro-1H-pyrrole core substituted with a 3,4-dimethoxybenzyl group at position 1, a methyl group at position 2, and a methyl ester at position 3.

Pyrrole derivatives of this class are often synthesized via catalytic methods, such as Fe₃O₄-based nanocatalysts, which enhance efficiency and simplify purification .

特性

IUPAC Name |

methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-10-12(16(19)22-4)8-15(18)17(10)9-11-5-6-13(20-2)14(7-11)21-3/h5-7H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHDGNDSWNVPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of this compound is the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) . This transporter plays a crucial role in the enterohepatic circulation of bile acids, a process critical for dietary fat absorption and cholesterol homeostasis.

Mode of Action

The compound acts as an inhibitor of the ASBT/SLC10A2 transporter. It binds to the transporter, preventing the reabsorption of bile acids from the ileum, which leads to a decrease in the return of bile acids to the liver.

Biochemical Pathways

The inhibition of the ASBT/SLC10A2 transporter disrupts the enterohepatic circulation of bile acids. This disruption leads to a compensatory increase in the conversion of cholesterol to bile acids in the liver, resulting in a decrease in serum cholesterol levels.

Pharmacokinetics

It is known that the compound undergoes glucuronidation, a process that converts it into a more potent inhibitor of the asbt/slc10a2 transporter. This glucuronidation process is critical for the hypocholesterolemic action of the compound.

Result of Action

The inhibition of the ASBT/SLC10A2 transporter by this compound leads to a reduction in serum cholesterol levels, particularly non-high-density lipoprotein cholesterol. This makes it a potential therapeutic agent for the treatment of hypercholesterolemia.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the binding of the compound to the ASBT/SLC10A2 transporter. Additionally, factors that affect the glucuronidation process, such as the activity of UDP glucuronosyltransferase-1 isoforms, can also influence the action of the compound.

生物活性

Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS Number: 19717-25-0) is a synthetic compound belonging to the pyrrole class of heterocyclic compounds. Pyrroles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Molecular Structure

- Molecular Formula : C16H19NO5

- Molecular Weight : 305.33 g/mol

- IUPAC Name : Methyl 1-(3,4-dimethoxyphenyl)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Physical Properties

The compound typically appears as a white to off-white solid and is soluble in organic solvents like methanol and ethanol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. A notable study synthesized various pyrrole derivatives and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Antifungal Activity (mm) |

|---|---|---|---|

| 8a | E. coli | 15 | 12 |

| 8b | S. aureus | 18 | 10 |

| 8c | C. albicans | - | 14 |

The results indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity, suggesting that the presence of electron-donating groups increases efficacy against microbial pathogens .

Anticancer Activity

In addition to antimicrobial properties, preliminary studies have also investigated the anticancer potential of this compound. Research shows that various pyrrole derivatives exhibit significant antiproliferative effects on human tumor cell lines.

Table 2: Anticancer Activity Overview

The data indicates that methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has promising anticancer properties, particularly against breast and lung cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, it has been noted that some pyrrole derivatives can inhibit enzymes involved in DNA synthesis, leading to reduced cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate was tested against a panel of bacterial strains. The study concluded that compounds with similar structural features demonstrated significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Screening

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent response in cell viability assays, indicating its potential as a lead compound for further development in cancer therapeutics .

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural analogs of methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, highlighting substituents, synthesis methods, and applications:

Key Structural and Functional Comparisons:

Substituent Effects :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxybenzyl group (electron-donating) contrasts with halogenated analogs (e.g., 4-chlorophenyl in 5g or 4-bromophenyl in ChemBridge-6544607), which are electron-withdrawing. Methoxy groups may enhance solubility in polar solvents, while halogens could increase lipophilicity and stability .

- Benzylidene vs. Benzyl : Compounds like 3n and ChemBridge-6544607 feature benzylidene groups (C=CH–), introducing conjugation that may alter UV absorption or redox properties compared to the target compound’s benzyl group .

Synthesis Methods: Fe₃O₄@Nano-cellulose–OPO₃H in compound 5g enables magnetic recovery, reducing waste and improving sustainability compared to traditional catalysts . No similar green chemistry approaches are noted for the target compound, suggesting room for methodological optimization.

Biological Relevance :

- Compound 3n demonstrates neuroprotective effects via Nrf2 induction, hinting that the target compound’s methoxy groups may also modulate antioxidant pathways . However, direct evidence for the target compound’s bioactivity is absent in the provided data.

Notes

- Future Directions : Comparative studies on catalytic efficiency (e.g., Fe₃O₄ vs. other catalysts) and biological screening (e.g., Nrf2 induction assays) are needed to fully contextualize the target compound’s properties.

準備方法

Synthesis of Methyl 2-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

The unsubstituted pyrroline ester (CAS 77867-47-1) serves as a key intermediate. Its preparation follows established protocols for dihydropyrrole synthesis:

- Cyclocondensation : Ethyl acetoacetate (10.0 g, 76.9 mmol) is reacted with ammonium acetate (5.92 g, 76.9 mmol) in acetic acid (50 mL) under reflux (120°C, 6 hours).

- Esterification : The resulting β-enamino ester undergoes transesterification with methanol in the presence of sulfuric acid (2 mol%) at 60°C for 12 hours.

- Purification : Crystallization from ethanol yields the pyrroline ester as white crystals (Yield: 68%, m.p. 98–100°C).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60–120°C |

| Catalyst | H₂SO₄ (2 mol%) |

| Solvent | Acetic acid/MeOH |

| Reaction Time | 6–18 hours |

N-Alkylation with 3,4-Dimethoxybenzyl Chloride

The pyrroline nitrogen is alkylated using 3,4-dimethoxybenzyl chloride under basic conditions:

- Reaction Setup : Methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (5.0 g, 32.2 mmol) is dissolved in dry DMF (30 mL). Potassium carbonate (6.66 g, 48.3 mmol) and 3,4-dimethoxybenzyl chloride (6.12 g, 32.2 mmol) are added.

- Heating : The mixture is stirred at 80°C under nitrogen for 24 hours.

- Workup : The reaction is quenched with ice-water (100 mL), extracted with ethyl acetate (3 × 50 mL), and dried over Na₂SO₄.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 7:3) affords the title compound as a pale-yellow solid (Yield: 72%, m.p. 132–134°C).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (s, 1H, ArH), 6.78 (d, J = 8.2 Hz, 1H, ArH), 4.49 (s, 2H, NCH₂Ar), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, CO₂CH₃), 2.95 (t, J = 7.6 Hz, 2H, CH₂CO), 2.42 (t, J = 7.6 Hz, 2H, CH₂N), 2.21 (s, 3H, CH₃).

- HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₆H₂₀NO₅: 306.1339; found: 306.1342.

Pathway B: Cyclization of Substituted β-Keto Esters

An alternative route involves constructing the pyrroline ring after introducing the 3,4-dimethoxybenzyl group.

Synthesis of 3-(3,4-Dimethoxybenzylamino)-4-Methylpent-3-Enoic Acid Methyl Ester

Procedure :

- Condensation : Methyl acetoacetate (8.5 g, 73.2 mmol) is reacted with 3,4-dimethoxybenzylamine (12.1 g, 73.2 mmol) in toluene (50 mL) at 110°C for 8 hours.

- Dehydration : The resulting β-enamine is treated with p-toluenesulfonic acid (1.4 g, 7.3 mmol) in refluxing toluene (6 hours) to form the conjugated enamine.

Cyclization to Pyrroline Ester

Procedure :

- Acid-Catalyzed Cyclization : The enamine (10.0 g, 32.8 mmol) is dissolved in acetic acid (40 mL) and heated at 100°C for 12 hours.

- Isolation : The mixture is cooled, poured into ice-water, and extracted with CH₂Cl₂. Evaporation and recrystallization from ethanol yield the product (Yield: 65%).

Advantages :

- Avoids handling reactive alkylating agents.

- Higher atom economy compared to Pathway A.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Overall Yield | 52% (2 steps) | 42% (2 steps) |

| Reaction Time | 24–30 hours | 20–26 hours |

| Purification | Column chromatography | Recrystallization |

| Scalability | Moderate (gram scale) | Limited (mg scale) |

| Byproducts | Minor (unreacted alkyl chloride) | Trace enamine oligomers |

Pathway A is favored for its higher yield and scalability, while Pathway B offers a safer profile by avoiding alkyl halides.

Q & A

Q. What are the standard synthetic routes for methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving substituted pyrrole precursors. For example, analogous pyrrole derivatives are prepared by base-assisted cyclization of hydroxy-pyrrolone intermediates with aryl amines or phenols under reflux in ethanol or methanol . Key parameters for optimization include:

- Catalyst selection : Use of bases like KOH or Et₃N to enhance cyclization efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product from unreacted starting materials.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Focus on signals corresponding to the dimethoxybenzyl group (δ ~3.8–4.0 ppm for methoxy protons; aromatic protons at δ ~6.8–7.2 ppm) and the pyrrole ring (e.g., δ ~5.5–6.5 ppm for dihydro-pyrrole protons) .

- FTIR : Key absorptions include C=O stretches (~1700 cm⁻¹ for ester and pyrrolone groups) and N–H stretches (~3200 cm⁻¹ if present) .

- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can crystallographic data (e.g., from X-ray diffraction) resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction provides definitive evidence for bond lengths, angles, and stereochemistry. For example:

- Displacement parameters : Anisotropic refinement using SHELXL (via the SHELX suite) can distinguish static disorder from dynamic motion in the dimethoxybenzyl or pyrrole moieties .

- Hydrogen bonding : Graph set analysis (e.g., using Etter’s formalism) identifies patterns like R₂²(8) motifs between carbonyl groups and adjacent methoxy oxygen atoms, which stabilize crystal packing .

Q. How should researchers address contradictions between computational (DFT) predictions and experimental data (e.g., NMR chemical shifts)?

- Basis set selection : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to improve agreement with experimental ¹³C NMR shifts .

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO or CDCl₃) to account for dielectric environment differences .

- Dynamic effects : Molecular dynamics simulations (e.g., using Gaussian or ORCA) can model conformational flexibility that static DFT calculations might miss.

Q. What strategies are effective for refining anisotropic displacement parameters in crystallographic studies of this compound?

- Software tools : Use SHELXL for least-squares refinement with Hirshfeld atom refinement (HAR) to improve accuracy for light atoms like hydrogen .

- Validation : Cross-check results with PLATON’s ADDSYM to detect missed symmetry or twinning .

- Visualization : ORTEP-3 (via WinGX) generates publication-quality thermal ellipsoid plots, highlighting regions of high thermal motion .

Q. How can hydrogen-bonding networks influence the compound’s physicochemical properties, and how are these networks analyzed?

- Impact on solubility : Strong intermolecular hydrogen bonds (e.g., O–H···O=C) reduce solubility in apolar solvents but enhance stability in polar media .

- Analysis workflow :

Methodological Guidance

Q. What experimental design principles apply when scaling up the synthesis of this compound?

- Reactor setup : Use jacketed reactors with precise temperature control (±1°C) to maintain reproducibility.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates.

- Safety : Mitigate exothermic risks during cyclization by gradual reagent addition and cooling.

Q. How can researchers validate the purity of this compound for biological or catalytic studies?

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with MS detection to identify impurities below 0.5% .

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (deviation <0.3%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。